Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)-
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Overview
Description
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a specific stereoisomer of cholic acid, which is one of the primary bile acids produced in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- typically involves the hydroxylation of cholic acid at specific positions. The process can be complex, requiring precise control of reaction conditions to ensure the correct stereochemistry. Common reagents used in the synthesis include oxidizing agents and catalysts that facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as bile from animals. The crude bile acids are first isolated and then subjected to various purification steps, including crystallization and chromatography, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of keto derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: It is studied for its role in the metabolism and regulation of bile acids.
Medicine: It has potential therapeutic applications in treating liver diseases and disorders related to bile acid metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- involves its interaction with specific receptors and enzymes in the body. It primarily targets the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By binding to FXR, this compound can modulate the expression of genes involved in bile acid homeostasis and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another primary bile acid with similar structure but different stereochemistry.
Chenodeoxycholic Acid: A bile acid with two hydroxyl groups instead of three.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness
Cholan-24-oic acid, 3,7,12-trihydroxy-7-methyl-, (3alpha,5beta,7alpha,12alpha)- is unique due to its specific stereochemistry, which influences its biological activity and interactions with receptors. This makes it distinct from other bile acids and important for specific research and therapeutic applications .
Properties
Molecular Formula |
C25H42O5 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-7,10,13-trimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O5/c1-14(5-8-21(28)29)17-6-7-18-22-19(12-20(27)25(17,18)4)23(2)10-9-16(26)11-15(23)13-24(22,3)30/h14-20,22,26-27,30H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16?,17-,18+,19+,20?,22+,23+,24?,25-/m1/s1 |
InChI Key |
YSLVYCWXAPPBIQ-MOSOTAPBSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(CCC(C4)O)C)(C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)(C)O)O)C |
Origin of Product |
United States |
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